molecular formula C13H13NO4 B8735338 Ethyl 2-(1,3-dioxoisoindol-2-yl)propanoate CAS No. 61020-64-2

Ethyl 2-(1,3-dioxoisoindol-2-yl)propanoate

Cat. No. B8735338
M. Wt: 247.25 g/mol
InChI Key: GGAXLKHQCAECFL-UHFFFAOYSA-N
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Patent
US07795278B2

Procedure details

20.87 g (0.141 mol) of phthalic anhydride together with 16.5 g (0.141 mol) of ethyl aminopropionate in an open round-bottom flask at 120° C. for 5 h. 300 ml of cyclohexane are added, and the mixture is heated to reflux. The hot cyclohexane solution is decanted off from the remaining oil and completely concentrated. A slowly solidifying viscous oil is obtained (31 g, 89% yield).
Quantity
20.87 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6][C:4](=O)[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[NH2:12][CH:13]([CH3:19])[C:14]([O:16][CH2:17][CH3:18])=[O:15]>C1CCCCC1>[O:11]=[C:1]1[C:2]2[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:6])[N:12]1[CH:13]([CH3:19])[C:14]([O:16][CH2:17][CH3:18])=[O:15]

Inputs

Step One
Name
Quantity
20.87 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
16.5 g
Type
reactant
Smiles
NC(C(=O)OCC)C
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to reflux
CUSTOM
Type
CUSTOM
Details
The hot cyclohexane solution is decanted off from the remaining oil
CONCENTRATION
Type
CONCENTRATION
Details
completely concentrated
CUSTOM
Type
CUSTOM
Details
is obtained (31 g, 89% yield)

Outcomes

Product
Name
Type
Smiles
O=C1N(C(C2=CC=CC=C12)=O)C(C(=O)OCC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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